Toxaphene

Cat. No.:

B10772371

CAS No.:

1852481-29-8

M. Wt:

411.8 g/mol

InChI Key:

OEJNXTAZZBRGDN-UHFFFAOYSA-N

Attention:

For research use only. Not for human or veterinary use.

Description

Toxaphene is a complex, synthetic mixture of polychlorinated bicyclic terpenes, historically employed as a broad-spectrum insecticide. Its primary research value today lies in its role as a model compound for investigating the environmental fate, persistence, bioaccumulation, and toxicology of legacy organochlorine pollutants. Researchers utilize toxaphene to study long-range environmental transport, metabolic degradation pathways in ecosystems, and its chronic effects on wildlife and human health. Its mechanism of action is primarily mediated by its disruption of the central nervous system; specific components of the mixture act as non-competitive antagonists at the GABA-A receptor chloride channels, leading to neuronal hyperexcitability and convulsions. Analytical standards of toxaphene are essential for environmental monitoring, residue analysis in food and soil, and for calibrating detection equipment such as GC-MS. This product is intended for use in controlled laboratory settings to facilitate a deeper understanding of pollutant dynamics and toxicological impacts.

Structure

3D Structure

Interactive Chemical Structure Model

Properties

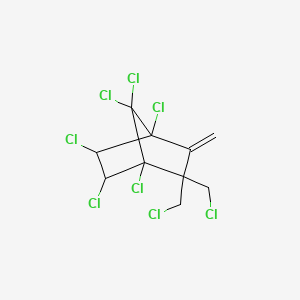

IUPAC Name |

1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl8/c1-4-7(2-11,3-12)9(16)6(14)5(13)8(4,15)10(9,17)18/h5-6H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJNXTAZZBRGDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(C2(C(C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)(CCl)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858936 |

Source

|

| Record name | 1,4,5,6,7,7-Hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Toxaphene is a yellow, waxy solid with a pleasant piney odor. Used as an insecticide, primarily for cotton and early growth stages of vegetables. Also peas, soybeans, peanut, corn, and wheat. Not produced commercially in the U.S. since 1982. Only registered for scabies control on cattle in the U.S. (EPA, 1998), Amber, waxy solid with a mild, piney, chlorine- and camphor-like odor. [insecticide]; [NIOSH], Amber, waxy solid with a mild, piney, chlorine- and camphor-like odor., Amber, waxy solid with a mild, piney, chlorine- and camphor-like odor. [insecticide] |

Source

|

| Record name | TOXAPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Toxaphene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORINATED CAMPHENE (TOXAPHENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/698 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorinated camphene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0113.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NTP, 1992), Decomposes, Decomposes near boiling point, decomposes |

Source

|

| Record name | TOXAPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TOXAPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORINATED CAMPHENE (TOXAPHENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/698 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorinated camphene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0113.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

84 °F (EPA, 1998), 135 °C, 275 °F (closed cup) /Chlorinated camphene 60%/, 115 °C (tag closed cup) /Toxaphene 90% soln/, 34-46 °C (tag closed cup) /Strobane T-90/, 84 °F |

Source

|

| Record name | TOXAPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TOXAPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORINATED CAMPHENE (TOXAPHENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/698 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Clear, amber-colored, and viscous liquid, mild terpene odor, specific gravity: 1.519-1.567 at 25 °C/25 °C; readily sol in most commercial organic solvents and is more sol in aromatic than in aliphatic hydrocarbons /Strobane T-90/, Freely sol in aromatic hydrocarbons, READILY SOL IN ORG SOLVENTS INCL PETROLEUM OILS, 3 mg/l water @ room temp, > 450 g/100 ml benzene, For more Solubility (Complete) data for TOXAPHENE (11 total), please visit the HSDB record page., 0.0003% |

Source

|

| Record name | TOXAPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TOXAPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorinated camphene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0113.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.65 (EPA, 1998) - Denser than water; will sink, 1.65 @ 25 °C, 1.65 |

Source

|

| Record name | TOXAPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TOXAPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORINATED CAMPHENE (TOXAPHENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/698 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorinated camphene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0113.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

14.3 (air= 1) |

Source

|

| Record name | TOXAPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.4 mmHg at 77 °F (EPA, 1998), 0.00000669 [mmHg], 6.69X10-6 mm Hg @ 20 °C, 0.4 mmHg, (77 °F): 0.4 mmHg |

Source

|

| Record name | TOXAPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Toxaphene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TOXAPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORINATED CAMPHENE (TOXAPHENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/698 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorinated camphene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0113.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Yellow waxy solid., Amber, waxy solid. | |

CAS No. |

8001-35-2, 1852481-29-8 |

Source

|

| Record name | TOXAPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4,5,6,7,7-Hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toxaphene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOXAPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORINATED CAMPHENE (TOXAPHENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/698 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

149 to 194 °F (EPA, 1998), 65-90 °C, 149-194 °F |

Source

|

| Record name | TOXAPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TOXAPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORINATED CAMPHENE (TOXAPHENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/698 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorinated camphene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0113.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

What is the chemical composition of technical toxaphene?

An In-Depth Technical Guide to the Chemical Composition of Technical Toxaphene (B166800)

Introduction

Technical toxaphene is a complex synthetic pesticide mixture that was extensively used for insect control on crops and livestock and as a piscicide.[1][2] Its production involves the chlorination of camphene, resulting in a mixture of over 670 different chlorinated organic compounds.[1][3] This guide provides a detailed overview of the chemical composition of technical toxaphene, the analytical methodologies used for its characterization, and a visual representation of its constituent classes.

Chemical Composition of Technical Toxaphene

Technical toxaphene is characterized by an overall chlorine content of 67-69% by weight.[1][3] The vast number of congeners within the mixture primarily consists of chlorinated bornanes, chlorobornenes, and chlorocamphenes. The chemical formulas of these compounds typically range from C₁₀H₁₁Cl₅ to C₁₀H₆Cl₁₂.[1] The average chemical formula for technical toxaphene is considered to be C₁₀H₁₀Cl₈.[1]

Quantitative Composition

The approximate relative composition of the different classes of compounds in technical toxaphene has been reported as follows. It is important to note that the exact composition can vary depending on the manufacturing conditions.[4]

| Component Class | Approximate Relative Composition (%) |

| Chlorobornanes | 76 |

| Chlorobornenes | 18 |

| Chlorobornadienes | 2 |

| Other Chlorinated Hydrocarbons | 1 |

| Nonchlorinated Hydrocarbons | 3 |

While technical toxaphene is a broad mixture, certain congeners are of higher toxicological and environmental concern due to their persistence. Key persistent congeners found in environmental and biological samples include Parlar numbers 26, 40/41, 44, 50, and 62.[6]

Experimental Protocols for Analysis

The analysis of technical toxaphene is challenging due to its complexity. The most common and effective analytical methods involve gas chromatography (GC) coupled with mass spectrometry (MS) or an electron capture detector (GC/ECD).[7][8] The U.S. Environmental Protection Agency (EPA) has established specific methods for its detection and quantification, such as EPA Method 8276, which utilizes gas chromatography with negative ion chemical ionization mass spectrometry (GC-NICI/MS).[9]

Sample Preparation and Extraction

A general protocol for the extraction of toxaphene from a solid matrix like soil is outlined below:

-

Sample Weighing: Approximately 5 grams of the soil sample is weighed into a vial.[10]

-

Internal Standard and Surrogate Spiking: A known volume of a solution containing an internal standard (e.g., 2-fluorobiphenyl) and a surrogate (e.g., decachlorobiphenyl) is added to the sample.[10]

-

Extraction: The sample is extracted with a suitable solvent, such as hexane, using a vortex mixer for approximately 3 minutes.[10]

-

Phase Separation: If the sample is wet, anhydrous sodium sulfate (B86663) can be added to remove water.[10]

-

Extract Collection: An aliquot of the top organic layer is carefully transferred to an autosampler vial for GC/MS analysis.[10]

Gas Chromatography/Mass Spectrometry (GC/MS) Analysis

The following outlines a typical GC/MS methodology for toxaphene analysis based on common practices and EPA methods:[9][10]

-

Instrumentation: An Agilent 6850/5973 GC/MSD system or equivalent is commonly used.[10]

-

Column: An HP-5MS (5% phenyl methyl siloxane) capillary column is often employed for separation.[10]

-

Temperature Program: A programmed temperature ramp is used, for example, an initial temperature of 80°C, ramping at 20°C/min to a final temperature of 300°C.[10]

-

Injection: A small volume of the sample extract is injected into the GC.

-

Ionization Mode: Negative Ion Chemical Ionization (NICI) is preferred for its high sensitivity to chlorinated compounds.[7][9] Methane is often used as the reagent gas.[9]

-

Detection: The mass spectrometer is operated in Selective Ion Monitoring (SIM) mode, monitoring for characteristic ions of toxaphene congeners.[9][10] For technical toxaphene, a series of ions representing different congener groups are monitored and integrated to obtain a total response.[9]

-

Quantitation: Calibration standards containing known concentrations of technical toxaphene or specific congeners are run to create a calibration curve.[9][10] The concentration in the sample is determined by comparing its response to the calibration curve, using the internal standard for correction.[10]

Visualization of Technical Toxaphene Composition

The following diagram illustrates the hierarchical breakdown of technical toxaphene into its major constituent classes and specific examples of environmentally significant congeners.

References

- 1. Toxaphene - Wikipedia [en.wikipedia.org]

- 2. dhss.delaware.gov [dhss.delaware.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. HEALTH EFFECTS - Toxicological Profile for Toxaphene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ANALYTICAL METHODS - Toxicological Profile for Toxaphene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. epa.gov [epa.gov]

- 10. dtsc.ca.gov [dtsc.ca.gov]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Toxaphene Congeners

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential physical and chemical properties of individual toxaphene (B166800) congeners. Technical toxaphene is a complex mixture of over 670 chlorinated camphene (B42988) derivatives, the use of which has been largely discontinued (B1498344) due to its environmental persistence and toxicity. However, understanding the properties of its individual congeners remains critical for environmental fate modeling, toxicological research, and the development of potential remediation strategies. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of analytical workflows.

Core Physical and Chemical Properties of Toxaphene Congeners

The environmental behavior and toxicological effects of toxaphene are dictated by the distinct physical and chemical properties of its individual congeners. These properties, including vapor pressure, Henry's Law constant, and octanol-water partition coefficient, vary significantly with the degree and position of chlorination.

Data Presentation

The following tables summarize the available quantitative data for a selection of toxaphene congeners, providing a basis for comparison and modeling.

Table 1: Subcooled Liquid Vapor Pressure (PL) and Enthalpy of Vaporization (ΔvapH) of Selected Toxaphene Congeners at 25 °C

| Congener (Parlar No.) | Chemical Name | Chlorine Atoms | PL (mPa) | ΔvapH (kJ·mol-1) |

| P12 | 5-exo,6-endo-dichloro-2-endo-chloromethyl-3-(E)-chloromethylene-2-dichloromethyl | 6 | 7.1 | 77.6 |

| B7-515 (P26) | 2-endo,3-exo,5-endo,6-exo,8,8,10-octachlorobornane | 8 | 2.8 | 81.9 |

| B8-1413 (P50) | 2-endo,3-exo,5-endo,6-exo,8,8,9,10,10-nonachlorobornane | 9 | 1.5 | 84.0 |

| B8-806/809 | Co-eluting octachlorobornanes | 8 | 1.5 | 83.5 |

| B10-1110 | Decachlorobornane | 10 | 0.22 | 91.8 |

| B7-1715 | Heptachlorobornane | 7 | 5.9 | 78.2 |

| B7-499 | Heptachlorobornane | 7 | 5.3 | 77.6 |

| B7-1001 | Heptachlorobornane | 7 | 4.4 | 79.9 |

| B7-1462 | Heptachlorobornane | 7 | 2.3 | 80.8 |

| B8-1414 | Octachlorobornane | 8 | 1.6 | 84.0 |

| B8-531 | Octachlorobornane | 8 | 1.6 | 83.9 |

| B8-2229 | Octachlorobornane | 8 | 1.5 | 83.8 |

| B9-1679 (P62) | 2,2,5,5,8,9,9,10,10-Nonachlorobornane | 9 | 0.53 | 88.1 |

| B9-711 | Nonachlorobornane | 9 | 0.45 | 88.9 |

| B9-1025 | Nonachlorobornane | 9 | 0.38 | 89.6 |

| B9-2197 | Nonachlorobornane | 9 | 0.35 | 90.0 |

| B9-515 | Nonachlorobornane | 9 | 0.33 | 90.2 |

| B9-2198 | Nonachlorobornane | 9 | 0.29 | 90.7 |

| B10-1413 | Decachlorobornane | 10 | 0.26 | 91.2 |

| B10-1111 | Decachlorobornane | 10 | 0.23 | 91.6 |

Data sourced from Bidleman et al., 2003.

Table 2: Henry's Law Constant and Octanol-Water Partition Coefficient (Log Kow) of Toxaphene

| Property | Value | Notes |

| Henry's Law Constant (atm·m³/mol at 20°C) | 6 x 10-6 | This value is for the technical toxaphene mixture. Individual congeners have unique constants.[1][2] |

| Log Kow | 3.3 - 6.64 | This range is for the technical toxaphene mixture, indicating that individual congener values can vary by orders of magnitude.[3] |

Experimental Protocols

Accurate determination of the physical and chemical properties of toxaphene congeners relies on precise and validated experimental methodologies. The following sections detail the protocols for key analytical techniques.

Determination of Vapor Pressure by Capillary Gas Chromatography

The subcooled liquid vapor pressures (PL) of toxaphene congeners can be determined using capillary gas chromatography (GC) by relating the retention time of the analyte to that of a reference compound with a known vapor pressure.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) and an appropriate detector, such as an electron capture detector (ECD) or a mass spectrometer (MS).

-

Reference Standards: A series of compounds with well-established vapor pressures, such as n-alkanes or other persistent organic pollutants (POPs), are used for calibration.

-

Isothermal Analysis: The GC oven is operated at several constant temperatures (e.g., in the range of 150-250°C).

-

Retention Time Measurement: The retention times of the toxaphene congeners and the reference standards are accurately measured at each temperature.

-

Calculation: The vapor pressure of each congener is calculated using the Clausius-Clapeyron equation, which relates the natural logarithm of the vapor pressure to the reciprocal of the absolute temperature. The slope of the resulting plot is proportional to the enthalpy of vaporization (ΔvapH).

Analysis of Toxaphene Congeners by Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry (GC-NICI/MS) - EPA Method 8276

This method is widely used for the sensitive and selective determination of toxaphene congeners in environmental samples.

1. Sample Preparation: Accelerated Solvent Extraction (ASE) of Soil and Sediment

-

Objective: To extract toxaphene congeners from solid matrices.

-

Apparatus: Accelerated Solvent Extractor (ASE) system.

-

Reagents: Dichloromethane, acetone (B3395972) (1:1, v/v), anhydrous sodium sulfate (B86663).

-

Procedure:

-

A representative sample (e.g., 10-20 g) is mixed with a drying agent like anhydrous sodium sulfate and placed into an extraction cell.

-

The cell is filled with the extraction solvent (dichloromethane:acetone, 1:1).

-

The extraction is performed at an elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).

-

The standard method includes one static extraction cycle of 5 minutes.

-

The extract is collected in a vial for subsequent cleanup.

-

2. Extract Cleanup: Florisil and Silica (B1680970) Gel Chromatography

-

Objective: To remove interfering co-extracted compounds from the sample extract prior to GC analysis.

-

Apparatus: Glass chromatography columns.

-

Reagents: Florisil, silica gel, hexane (B92381), ethyl ether, methylene (B1212753) chloride.

-

Florisil Cleanup (EPA Method 3620C):

-

A glass column is packed with activated Florisil.

-

The sample extract, solvent-exchanged into hexane, is loaded onto the column.

-

The column is eluted with solvents of increasing polarity to separate the toxaphene congeners from interfering compounds. For example, a common scheme involves elution with 6% ethyl ether in hexane, followed by 15% ethyl ether in hexane, and finally 50% ethyl ether in hexane.[4] Toxaphene congeners typically elute in the second fraction.

-

-

Silica Gel Cleanup (EPA Method 3630C):

-

A glass column is packed with activated silica gel.

-

The sample extract is applied to the top of the column.

-

Elution with specific solvent systems (e.g., methylene chloride and hexane mixtures) separates the analytes from polar interferences.[5]

-

3. Instrumental Analysis: GC-NICI/MS

-

Instrumentation: A gas chromatograph interfaced with a mass spectrometer capable of negative ion chemical ionization.

-

GC Column: A non-polar capillary column, such as a DB-XLB (30 m x 0.25 mm, 0.25-µm film thickness), is commonly used for the separation of toxaphene congeners.[6][7]

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C), ramps up to an intermediate temperature (e.g., 200°C), then to a higher temperature (e.g., 230°C) at a slower rate, followed by a final ramp to a high temperature (e.g., 300-340°C) to elute all congeners. A representative program is: 60°C (hold 1 min), ramp to 200°C at 10°C/min, then to 230°C at 1.5°C/min, then to 300°C at 10°C/min, and a final ramp to 340°C at 45°C/min.[6]

-

Ionization Mode: Negative Ion Chemical Ionization (NICI) with methane (B114726) as the reagent gas.

-

Mass Spectrometry: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions corresponding to the different chlorination levels of toxaphene congeners are monitored.[7][8]

-

Quantitation: Quantification is typically performed using an internal standard method, with a 13C-labeled toxaphene congener (e.g., 13C-Parlar 26 or 13C-Parlar 50) as the internal standard.

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocols described above.

Caption: Experimental workflow for the analysis of toxaphene congeners in solid matrices.

This guide provides a foundational understanding of the physical and chemical properties of toxaphene congeners and the methodologies used for their analysis. The provided data and protocols are essential for researchers and scientists working in environmental monitoring, toxicology, and the development of technologies for the remediation of contaminated sites. Further research is needed to expand the database of physicochemical properties for a wider range of individual congeners to improve the accuracy of environmental fate and transport models.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. epa.gov [epa.gov]

- 5. epa.gov [epa.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. [Analysis of toxaphene and its eight congeners in sediment and fish tissue by gas chromatography-negative ion mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

Environmental Persistence and Half-Life of Toxaphene in Soil: A Technical Guide

Introduction

Toxaphene (B166800) is a complex mixture of over 670 chlorinated camphenes that was widely used as a non-systemic contact insecticide, particularly for cotton, after the ban on DDT.[1][2] First introduced in 1947, its use peaked in the 1970s.[1] However, due to its significant environmental persistence, bioaccumulation potential, and toxicity, its use was banned in the United States in 1990 and globally by the 2001 Stockholm Convention on Persistent Organic Pollutants (POPs).[3] Despite these bans, toxaphene remains a significant environmental contaminant due to its slow degradation rate, particularly in soil and sediment.[1][3] This technical guide provides an in-depth overview of the environmental persistence and half-life of toxaphene in soil, intended for researchers, scientists, and environmental professionals.

Environmental Persistence of Toxaphene in Soil

Toxaphene's persistence in the environment is a result of its chemical stability and physical properties. It is poorly soluble in water and has a high soil organic carbon-water (B12546825) partition coefficient (Koc), which causes it to bind strongly to soil particles.[4][5] This strong adsorption reduces its mobility, preventing significant leaching into groundwater but making it a long-term contaminant in the upper soil layers.[1][4] Field studies have shown that 13 years after the last application, 85-90% of toxaphene residues were still found in the upper 23 cm of a sandy loam soil.[4]

Degradation of toxaphene in soil is a slow process, primarily occurring through microbial action.[6] Biodegradation can occur under both aerobic and anaerobic conditions, though anaerobic pathways are often more significant for the breakdown of highly chlorinated compounds.[6][7] The process typically involves dechlorination, where chlorine atoms are removed from the camphene (B42988) structures, resulting in less chlorinated, and sometimes less toxic, congeners.[4][8] However, the overall process is slow, leading to its long-term persistence.

Quantitative Data on Toxaphene Half-Life in Soil

The half-life of toxaphene in soil is highly variable, influenced by a range of environmental factors. Reported values span from a few months to over a decade. The following table summarizes quantitative data from various studies.

| Half-Life (t½) | Soil Type/Conditions | Key Findings | Reference |

| Up to 12 years | General soil environment | Toxaphene breaks down very slowly in soil. | [2][3] |

| 1 to 14 years | General soil environment | Wide range reported, highlighting variability. | [1][4] |

| ~11 years | Field study | A specific field study reported this long half-life, with 55% of the initial amount remaining after 15 years. | [9] |

| 2 and 4 months | Surface soils (top 2.5 and 7.5 cm) | Volatilization is a significant removal process in surface soils, leading to shorter half-lives. | [4] |

| ~1 year | Texas soils | A study in a specific region indicated a shorter half-life compared to other reports. | [9] |

Factors Influencing Toxaphene Persistence

The degradation rate and persistence of toxaphene in soil are controlled by a complex interplay of physical, chemical, and biological factors.

-

Soil Properties: The amount of organic matter and clay content significantly affects toxaphene's persistence. High organic carbon content leads to stronger adsorption, reducing bioavailability for microbial degradation and protecting it from volatilization.[4]

-

Oxygen Status: Anaerobic (oxygen-deficient) conditions generally favor the reductive dechlorination of toxaphene.[6] Studies using anaerobic bioreactors have demonstrated the degradation of specific toxaphene congeners.[4][8] In contrast, aerobic degradation is typically much slower.[3]

-

Microbial Activity: The presence of specific microbial communities capable of degrading toxaphene is crucial. The degradation process can be enhanced by the addition of external carbon sources or surfactants, which can increase microbial activity and the bioavailability of the contaminant.[8]

-

Temperature and Moisture: Higher temperatures can increase the rate of both microbial degradation and volatilization from the soil surface. Soil moisture content also influences microbial activity.

-

Depth in Soil Profile: Toxaphene is more persistent in deeper soil layers. In surface soils, volatilization is a major dissipation pathway, leading to shorter half-lives.[4] Deeper soils have lower microbial activity and oxygen levels, which can slow degradation.

Caption: Logical relationship of key factors influencing the environmental persistence of toxaphene in soil.

Experimental Protocols for Half-Life Determination

Determining the half-life of toxaphene in soil involves controlled laboratory or field experiments. The following outlines a generalized protocol for a laboratory-based soil microcosm study.

1. Soil Collection and Preparation:

-

Collect soil from a site with no prior history of pesticide contamination.

-

Pass the soil through a sieve (e.g., 2 mm) to remove stones and large debris.

-

Characterize the soil for key parameters: pH, organic matter content, texture (sand, silt, clay percentages), and microbial biomass.

-

Adjust the soil moisture content to a predetermined level, often a percentage of its water-holding capacity (e.g., 60-70%).

2. Spiking the Soil:

-

Prepare a stock solution of technical toxaphene in a suitable organic solvent (e.g., hexane (B92381) or acetone).

-

Add the stock solution to a small portion of the soil and mix thoroughly. This "spiked" soil is then mixed with the larger bulk soil to achieve the desired final concentration (e.g., in mg/kg).

-

The solvent is allowed to evaporate completely in a fume hood, leaving the toxaphene sorbed to the soil particles.

3. Incubation:

-

Dispense known quantities of the spiked soil into replicate microcosm containers (e.g., glass jars).

-

Establish controlled environmental conditions. For aerobic studies, ensure adequate air exchange. For anaerobic studies, purge the containers with an inert gas like nitrogen and seal them.[8]

-

Incubate the microcosms at a constant temperature in the dark to prevent photodegradation.

4. Sampling and Extraction:

-

At predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90, 180 days), destructively sample replicate microcosms.

-

Extract toxaphene from the soil samples using an appropriate solvent system (e.g., hexane/acetone mixture) via methods such as Soxhlet extraction or accelerated solvent extraction (ASE).

5. Analysis:

-

Concentrate the extract and perform a cleanup step to remove interfering co-extractives (e.g., using silica (B1680970) gel or Florisil column chromatography).

-

Analyze the cleaned extract for toxaphene concentration using gas chromatography (GC) coupled with an electron capture detector (ECD) or mass spectrometry (MS), following established methods like EPA Method 8081A.[10][11]

6. Data Analysis:

-

Plot the concentration of toxaphene remaining in the soil versus time.

-

Calculate the half-life (t½) by fitting the data to a kinetic model, typically a first-order decay model: Ct = C0e-kt where Ct is the concentration at time t, C0 is the initial concentration, and k is the degradation rate constant. The half-life is then calculated as t½ = ln(2)/k.

Caption: Experimental workflow for determining the half-life of toxaphene in soil microcosms.

Toxaphene is a highly persistent organic pollutant that can remain in the soil for many years without significant degradation.[3] Its half-life is highly variable, ranging from months in surface soils to over a decade in deeper soil layers, and is dictated by a combination of soil properties, microbial activity, and oxygen status. Understanding these factors is critical for assessing the long-term risks associated with toxaphene-contaminated sites and for developing effective remediation strategies. The experimental protocols outlined provide a framework for conducting reproducible studies to further elucidate the fate and transport of this complex contaminant in the soil environment.

References

- 1. epa.gov [epa.gov]

- 2. Persistent organic pollutants [rcaanc-cirnac.gc.ca]

- 3. Toxaphene - Wikipedia [en.wikipedia.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Toxaphene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. edepot.wur.nl [edepot.wur.nl]

- 7. pic.int [pic.int]

- 8. Degradation of toxaphene in aged and freshly contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxaphene | C10H8Cl8 | CID 5284469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. hchforum.com [hchforum.com]

- 11. dtsc.ca.gov [dtsc.ca.gov]

In-Depth Technical Guide: Long-Range Atmospheric Transport Mechanisms of Toxaphene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Toxaphene (B166800), a complex mixture of polychlorinated camphenes, was a widely used pesticide, particularly in the southern United States, until its ban in most countries due to its persistence, bioaccumulation, and toxicity. Despite its restricted use, toxaphene remains a global environmental concern due to its propensity for long-range atmospheric transport (LRAT). This technical guide provides a comprehensive overview of the core mechanisms governing the atmospheric journey of toxaphene, from its emission sources to its deposition in remote ecosystems. The document details the critical physicochemical properties influencing its transport, atmospheric partitioning and degradation processes, and removal mechanisms. Furthermore, this guide furnishes detailed experimental protocols for the sampling and analysis of airborne toxaphene, equipping researchers with the necessary methodologies for its monitoring and study.

Physicochemical Properties and Environmental Fate

The atmospheric transport potential of toxaphene is intrinsically linked to its unique physicochemical properties. As a complex mixture of over 670 congeners, the properties of technical toxaphene are often presented as a range or average. These properties dictate its partitioning between the gas and particulate phases in the atmosphere, its persistence, and its potential for long-distance travel.

Table 1: Key Physicochemical Properties of Toxaphene

| Property | Value | Significance for Long-Range Atmospheric Transport |

| Molecular Weight | 414 g/mol (average) | Influences volatility and atmospheric residence time. |

| Vapor Pressure | 6.69 x 10⁻⁶ mm Hg at 20°C | Low vapor pressure contributes to its semi-volatile nature, allowing for partitioning between atmospheric phases. |

| Henry's Law Constant | 6 x 10⁻⁶ atm·m³/mol at 20°C | Indicates a tendency to partition from water to the atmosphere, facilitating its entry into atmospheric transport pathways. |

| Water Solubility | 0.55 mg/L | Low water solubility promotes partitioning to atmospheric particles and reduces removal by wet deposition. |

| Log Kow (Octanol-Water Partition Coefficient) | 3.3 - 6.44 | High lipophilicity leads to strong sorption to organic matter in atmospheric particles and bioaccumulation in food webs. |

| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 3.0 - 5.0 | High sorption to soil organic carbon makes soil a long-term secondary source of toxaphene to the atmosphere through volatilization.[1] |

| Atmospheric Half-life | 4-5 days (vapor-phase with OH radicals) | Persistence in the atmosphere allows for transport over thousands of kilometers. Congeners in the particulate phase have longer residence times.[1] |

The semi-volatile nature of toxaphene is a key factor in its LRAT. It allows the compound to volatilize from soil and water surfaces in warmer regions, be transported in the atmosphere, and then deposit in cooler regions, a process often referred to as the "grasshopper effect" or "global distillation."[2] This phenomenon contributes to the accumulation of toxaphene in high-latitude and high-altitude ecosystems, such as the Arctic and alpine regions.[3]

Long-Range Atmospheric Transport Mechanisms

The long-range atmospheric transport of toxaphene is a multi-step process involving emission, atmospheric partitioning, transport, transformation, and deposition. The atmosphere is the most significant medium for the transport of this pesticide.[4]

Emission and Volatilization

Historically, the primary source of toxaphene was its application as a pesticide.[1][5] Following its ban, contaminated soils have become a significant secondary source.[6] Volatilization from these soils, influenced by factors such as temperature, soil type, and organic matter content, releases toxaphene into the atmosphere.[1]

Atmospheric Partitioning

Once in the atmosphere, toxaphene partitions between the gas phase and atmospheric particles (aerosols). This gas-particle partitioning is a critical determinant of its atmospheric fate and transport distance. The distribution is governed by the compound's vapor pressure, the ambient temperature, and the concentration and characteristics of atmospheric particles. Less chlorinated, more volatile congeners tend to reside predominantly in the gas phase, while more chlorinated, less volatile congeners are more likely to be adsorbed to particles.[1]

Atmospheric Transport

Toxaphene is transported over long distances by prevailing wind patterns.[1][7] Modeling and monitoring studies have demonstrated the transport of toxaphene from its primary use areas in the southern United States to the Great Lakes region and the Arctic.[1][6][8][9]

Atmospheric Degradation

In the atmosphere, gas-phase toxaphene is subject to degradation, primarily through reactions with hydroxyl (OH) radicals. This process is influenced by sunlight intensity and the concentration of other atmospheric pollutants that act as precursors to OH radicals. The estimated atmospheric half-life of vapor-phase toxaphene is around 4-5 days, which is long enough to permit transport over thousands of kilometers.[1] Toxaphene adsorbed to atmospheric particles is shielded from direct photolysis and reaction with OH radicals, leading to a longer atmospheric residence time and a greater potential for long-range transport.[1]

Deposition

Toxaphene is removed from the atmosphere and deposited onto the Earth's surface through wet and dry deposition.

-

Wet Deposition: This involves the scavenging of both gas-phase and particle-bound toxaphene by precipitation (rain and snow). Washout in rain is considered a more significant removal mechanism than dry deposition.[1]

-

Dry Deposition: This includes the gravitational settling of particles to which toxaphene is adsorbed and the direct gaseous exchange at the Earth's surface.[1]

Quantitative Data on Atmospheric Transport

Quantitative data are essential for modeling the long-range atmospheric transport of toxaphene and for assessing its environmental impact.

Table 2: Atmospheric Concentrations of Toxaphene in Various Regions

| Location | Concentration Range (pg/m³) | Year of Sampling | Reference |

| Sleeping Bear Dunes, MI, USA | 11 ± 1 | Not Specified | [7] |

| Bloomington, IN, USA | 25 ± 1 | Not Specified | [7] |

| Lubbock, TX, USA | 160 ± 3 | Not Specified | [7] |

| Rohwer, AR, USA | 950 ± 30 | Not Specified | [7] |

| Western North Atlantic Ocean | <0.04 - 1.6 ng/m³ | 1973-1974 | |

| Columbia, SC, USA | Much higher than near the Great Lakes | 1994-1995 | [4] |

| Air sample (Japan) | 0.21 (Parlar #26), 0.053 (Parlar #50), <0.5 (Parlar #62) | Not Specified |

Experimental Protocols

Accurate measurement of toxaphene in the atmosphere is crucial for understanding its transport and fate. The following sections detail the standard methodologies for air sampling and analysis.

High-Volume Air Sampling (Based on EPA Method TO-4A)

This protocol describes the collection of airborne toxaphene using a high-volume sampler equipped with a polyurethane foam (PUF) adsorbent.

Objective: To collect a representative sample of gas-phase and particle-bound toxaphene from a large volume of air.

Materials:

-

High-volume air sampler

-

Glass fiber filters (GFF)

-

Polyurethane foam (PUF) cartridges

-

Cleaning solvents (e.g., hexane (B92381), acetone)

-

Aluminum foil

-

Gloves

Procedure:

-

Sampler Preparation:

-

Thoroughly clean the filter holder and PUF cartridge holder with appropriate solvents and dry completely.

-

Pre-clean the PUF cartridges by Soxhlet extraction with acetone (B3395972) followed by hexane, each for 24 hours. Dry the PUF in a desiccator.

-

-

Assembly:

-

Wearing gloves, place a clean GFF in the filter holder.

-

Place the pre-cleaned PUF cartridge in its holder.

-

Assemble the sampling head, ensuring airtight seals.

-

-

Sampling:

-

Transport the assembled sampling head, wrapped in aluminum foil, to the sampling site.

-

Install the sampling head on the high-volume sampler.

-

Record the initial flow rate and start the sampler.

-

Operate the sampler for a predetermined period, typically 24 hours, to collect a sufficient volume of air (e.g., 200-280 L/minute).

-

-

Sample Retrieval and Storage:

-

After sampling, record the final flow rate and stop the sampler.

-

Carefully remove the PUF cartridge and GFF.

-

Wrap the filter and the PUF cartridge separately in pre-cleaned aluminum foil.

-

Place the wrapped samples in a sealed container and store them at or below 4°C.

-

Transport the samples to the laboratory on ice as soon as possible.

-

Sample Extraction and Cleanup

This protocol details the extraction of toxaphene from the GFF and PUF, followed by a cleanup procedure to remove interfering compounds.

Objective: To isolate and purify the toxaphene congeners from the sample matrix for instrumental analysis.

Materials:

-

Soxhlet extraction apparatus

-

Hexane, Diethyl ether, Dichloromethane (pesticide grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator or Kuderna-Danish (K-D) concentrator

-

Glass chromatography columns

-

Silica (B1680970) gel (activated)

-

Alumina (activated)

Procedure:

-

Soxhlet Extraction:

-

Combine the GFF and PUF plug in a Soxhlet extraction thimble.

-

Add a known amount of a surrogate standard to the thimble.

-

Extract the sample for 18-24 hours with a 10% diethyl ether in hexane solution.[6]

-

-

Concentration:

-

Dry the extract by passing it through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a small volume (e.g., 1-5 mL) using a rotary evaporator or K-D concentrator.

-

-

Cleanup (Silica/Alumina Column Chromatography):

-

Prepare a chromatography column with activated silica gel topped with activated alumina.

-

Apply the concentrated extract to the top of the column.

-

Elute the column with a series of solvents of increasing polarity (e.g., hexane, dichloromethane/hexane mixtures) to separate the toxaphene congeners from interfering compounds.

-

Collect the fractions containing the toxaphene congeners.

-

Concentrate the final fraction to a precise volume (e.g., 1 mL) for analysis.

-

Instrumental Analysis by Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry (GC-NCI-MS)

GC-NCI-MS is the preferred analytical technique for the determination of toxaphene due to its high sensitivity and selectivity for halogenated compounds.

Objective: To separate, identify, and quantify the individual toxaphene congeners in the cleaned-up sample extract.

Instrumentation:

-

Gas chromatograph with a capillary column (e.g., DB-XLB or HP-5MS)[1][4]

-

Mass spectrometer capable of negative chemical ionization

-

Autosampler

Typical GC-MS Parameters:

-

Injection Mode: Splitless

-

Injector Temperature: 250°C

-

Oven Temperature Program: e.g., initial temperature of 80°C, ramp to 300°C at 20°C/min.[1]

-

Carrier Gas: Helium

-

Ionization Mode: Negative Chemical Ionization (NCI)

-

Reagent Gas: Methane

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Procedure:

-

Calibration:

-

Prepare a series of calibration standards containing known concentrations of toxaphene congeners and an internal standard.

-

Analyze the calibration standards to generate a calibration curve for each congener.

-

-

Sample Analysis:

-

Inject a precise volume (e.g., 1 µL) of the sample extract into the GC-MS system.

-

Acquire data in SIM mode, monitoring characteristic ions for each toxaphene congener and the internal standard.

-

-

Data Analysis:

-

Identify the toxaphene congeners in the sample by comparing their retention times and ion ratios to those of the authentic standards.

-

Quantify the concentration of each congener using the calibration curve and the response of the internal standard.

-

Quality Assurance/Quality Control (QA/QC):

-

Method Blanks: Analyze a method blank with each batch of samples to check for contamination.

-

Spike Blanks: Analyze a spiked blank to assess the accuracy of the method.

-

Matrix Spikes/Matrix Spike Duplicates: Analyze spiked samples to evaluate the effect of the sample matrix on the analytical results.

-

Surrogate Standards: Monitor the recovery of surrogate standards in each sample to assess the efficiency of the extraction and cleanup procedures.

Conclusion

The long-range atmospheric transport of toxaphene is a complex process driven by its physicochemical properties and prevailing meteorological conditions. Although banned in many countries, historical use has resulted in a persistent global reservoir of this contaminant, particularly in soils, which act as secondary sources to the atmosphere. Understanding the mechanisms of its atmospheric transport, partitioning, degradation, and deposition is crucial for assessing its environmental impact on remote ecosystems and for developing effective global pollution control strategies. The detailed experimental protocols provided in this guide offer a robust framework for the accurate monitoring and quantification of airborne toxaphene, which is essential for ongoing research and environmental management efforts. Further research into the congener-specific transport and fate of toxaphene will enhance our understanding of the risks posed by this persistent organic pollutant.

References

- 1. dtsc.ca.gov [dtsc.ca.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. [Analysis of toxaphene and its eight congeners in sediment and fish tissue by gas chromatography-negative ion mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. nemi.gov [nemi.gov]

- 7. epa.gov [epa.gov]

- 8. epa.gov [epa.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

The Unseen Threat in Aquatic Ecosystems: A Technical Guide to Toxaphene's Bioaccumulation and Biomagnification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical environmental issue of toxaphene (B166800) contamination in aquatic food chains. Toxaphene, a complex mixture of chlorinated camphenes, persists in the environment long after its use as a pesticide was banned, posing a significant threat to aquatic life and, ultimately, human health. This document provides a comprehensive overview of the bioaccumulation and biomagnification of toxaphene, detailing the experimental protocols used for its detection and summarizing key quantitative data. Furthermore, it visualizes the ecological processes and toxicological pathways associated with this hazardous substance.

Quantitative Data Summary

The bioaccumulation and biomagnification of toxaphene are quantified using several metrics, including the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and tissue concentration levels in various aquatic organisms. The following tables summarize quantitative data from multiple studies, offering a comparative look at the extent of toxaphene contamination and uptake in different species and environments.

Table 1: Bioconcentration Factors (BCFs) of Toxaphene in Aquatic Organisms

| Species | Tissue | BCF | Exposure Concentration (µg/L) | Exposure Duration | Reference |

| Fathead minnow (Pimephales promelas) | Whole body | 52,000 | - | - | [1](--INVALID-LINK--) |

| Brook trout (Salvelinus fontinalis) | Fillets | 3,400 | - | - | [1](--INVALID-LINK--) |

| Eastern oyster (Crassostrea virginica) | Edible tissue | 32,800 | 0.7 | 36 weeks | [1](--INVALID-LINK--) |

| Longnose killifish (Fundulus similis) | Juvenile | 29,400 | - | 28 days | [1](--INVALID-LINK--) |

| Sheepshead minnow (Cyprinodon variegatus) | Embryos and fry | 9,800 | - | 28 days | [1](--INVALID-LINK--) |

| Algae | - | 6,902 | - | - | |

| Snail | - | 9,600 | - | - | |

| Mosquito | - | 890 | - | - | |

| Fish (Gambusia affinis) | - | 4,247 | - | - |

Table 2: Toxaphene Concentrations in Fish from North American Water Bodies

| Location | Species | Tissue | Concentration Range (µg/kg, wet weight) | Reference |

| Walla Walla River drainage | Unspecified fish | Fillets | 10 - 58 | [2](--INVALID-LINK--) |

| Great Lakes (1992-1994) | Various species | - | See Table 1 in source | [3](--INVALID-LINK--) |

| Yakima, Snake, and Columbia Rivers (1980-1986) | Whole freshwater fish | Whole body | 200 - 1,000 | [4](--INVALID-LINK--) |

| Nationwide (U.S.) NCBP Study (1984) | Freshwater fish | Whole body | Geometric Mean: 140, Maximum: 8,200 | [5](--INVALID-LINK--) |

Experimental Protocols

The accurate determination of toxaphene concentrations in aquatic biota is a complex analytical challenge due to the compound's multicomponent nature. A variety of methods have been developed and standardized for its detection.

Sample Preparation

A common initial step in the analysis of toxaphene in biological samples involves extraction with an organic solvent, followed by a cleanup procedure to remove interfering compounds.

-

Extraction : Samples are typically extracted using organic solvents such as hexane (B92381) or dichloromethane. For solid samples like fish tissue, a Soxhlet extraction or a microwave-assisted extraction may be employed.

-

Cleanup : The crude extract undergoes a cleanup step to remove lipids and other co-extracted substances that can interfere with the analysis. Common cleanup techniques include:

-

Gel Permeation Chromatography (GPC) : Separates compounds based on their molecular size.

-

Florisil or Silica Gel Column Chromatography : Adsorption chromatography to separate pesticides from other organic compounds.[3]

-

Sulfuric Acid/Permanganate Cleanup (Method 3665) : Can be used to remove more fragile organic contaminants before toxaphene analysis.[6](--INVALID-LINK--)

-

Instrumental Analysis

The primary analytical techniques for the determination of toxaphene are gas chromatography (GC) coupled with various detectors.

-

Gas Chromatography/Electron Capture Detection (GC/ECD) : This is a standardized and frequently used method (e.g., EPA Method 8081B) for the quantification of toxaphene in environmental and biological samples.[3][7] It is highly sensitive to chlorinated compounds.

-

Gas Chromatography/Mass Spectrometry (GC/MS) : Provides more definitive identification of toxaphene components. However, electron impact ionization (EI) GC/MS (e.g., EPA Method 8270c) is often not recommended due to limited sensitivity for the multicomponent toxaphene mixture.[3]

-

Gas Chromatography/Negative Ion Chemical Ionization Mass Spectrometry (GC/NCIMS) : This is a highly sensitive and specific technique for the determination of toxaphene at trace levels (ppb or ng/g) in biological and environmental samples.[3] EPA Method 8276 is a newer method that utilizes GC/NCIMS.[6](--INVALID-LINK--) It is reported to be 100 times more sensitive than EI or chemical ionization mass spectrometry and GC/ECD.[3]

Visualizations

The following diagrams illustrate the key concepts of toxaphene bioaccumulation and biomagnification, a typical experimental workflow, and a known signaling pathway affected by this pollutant.

Caption: Bioaccumulation and biomagnification of toxaphene in an aquatic food chain.

Caption: A typical experimental workflow for toxaphene analysis in fish tissue.

Caption: Antagonistic effect of toxaphene on estrogen-related receptor α-1 (ERRα-1) signaling.

Signaling Pathways and Toxicological Effects

Toxaphene is a known toxicant with a range of effects on aquatic organisms. Its lipophilic nature allows it to readily cross cell membranes and interact with intracellular components, leading to disruptions in normal physiological processes.

Endocrine Disruption

Toxaphene has been identified as an endocrine-disrupting chemical. Studies have shown that it can act as an antagonist for the estrogen-related receptor alpha-1 (ERRα-1).[3] By binding to this receptor, toxaphene can suppress the expression of aromatase, an enzyme crucial for the conversion of androgens to estrogens. This can lead to anti-estrogenic effects in female fish and anti-androgenic effects in males.[3] For instance, in female largemouth bass, toxaphene exposure has been linked to a reduction in plasma vitellogenin, a biomarker for estrogenic activity.[3]

Neurotoxicity

The central nervous system is a primary target of toxaphene toxicity in both humans and animals.[2] In fish, exposure can lead to hyperactivity, muscular spasms, and loss of equilibrium.[7] The exact molecular signaling pathways for toxaphene's neurotoxicity in aquatic organisms are not as well-defined as its endocrine-disrupting effects. However, it is known that other organochlorine pesticides interfere with ion channels in nerve cell membranes, and it is plausible that toxaphene acts through similar mechanisms.

Oxidative Stress and Metabolism

Exposure to toxaphene can induce oxidative stress in aquatic organisms. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these harmful molecules. This can lead to cellular damage. In response to xenobiotic exposure, aquatic organisms may upregulate detoxification enzymes, such as cytochrome P450s. Studies have shown that toxaphene can induce cytochrome P450 activity in vertebrates, which is a key part of the metabolic process to detoxify foreign compounds.[1]

Conclusion